ルピンチビル

概要

説明

科学的研究の応用

Rupintrivir has been extensively studied for its antiviral properties. It is particularly effective against human rhinoviruses, which are the predominant cause of the common cold . The compound has also shown promise in treating other viral infections, including those caused by enteroviruses and coronaviruses . In addition to its antiviral applications, Rupintrivir is used in research to study protease inhibition and the development of new antiviral drugs .

作用機序

ルピントリビルは、ライノウイルスの複製の中心となる3Cプロテアーゼ酵素を阻害することによって効果を発揮します . この酵素に結合して阻害することにより、ルピントリビルは呼吸器系の細胞におけるライノウイルスの複製を防ぎ、それによって風邪の症状の発症を阻止します . 分子標的には、ウイルス複製中に3Cプロテアーゼによって切断されるウイルスポリタンパク質が含まれます .

類似の化合物との比較

ルピントリビルは、3Cプロテアーゼ酵素の特異的な阻害において独特です。類似の化合物には以下が含まれます。

ルピントリビルの3Cプロテアーゼに対する特異性により、ロピナビルやリトナビルなどの他のプロテアーゼ阻害剤とは異なり、ライノウイルスに対して特に効果的です .

生化学分析

Biochemical Properties

Rupintrivir plays a crucial role in biochemical reactions by inhibiting the 3C protease enzyme, which is central to rhinovirus replication. By binding to and inhibiting this enzyme, Rupintrivir prevents the replication of rhinoviruses in cells of the respiratory tract, thereby stopping the development of cold symptoms . Rupintrivir interacts with various enzymes, proteins, and other biomolecules, including the 3C protease and 3CL protease. These interactions are characterized by the formation of covalent bonds with the catalytic residues of the proteases, leading to the inhibition of their activity .

Cellular Effects

Rupintrivir has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the replication of rhinoviruses, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. By preventing the replication of the virus, Rupintrivir helps maintain normal cellular functions and reduces the cytopathic effects caused by viral infections .

Molecular Mechanism

The molecular mechanism of Rupintrivir involves its binding to the 3C protease enzyme. Rupintrivir fills itself into the catalytic pocket of the 3C protease and stabilizes the binding with a covalent linkage to one of the key catalytic residues. This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins and thereby halting viral replication . Additionally, Rupintrivir’s interaction with the 3CL protease of coronaviruses follows a similar mechanism, further demonstrating its broad-spectrum antiviral activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rupintrivir have been observed to change over time. The stability and degradation of Rupintrivir are critical factors that influence its long-term effects on cellular function. Studies have shown that Rupintrivir remains stable and effective over extended periods, maintaining its antiviral activity against rhinoviruses and other viruses .

Dosage Effects in Animal Models

The effects of Rupintrivir vary with different dosages in animal models. Studies have demonstrated that Rupintrivir exhibits potent antiviral activity at specific dosages, with threshold effects observed at lower concentrations. At higher doses, Rupintrivir may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

Rupintrivir is involved in various metabolic pathways, primarily through its interaction with the 3C protease enzyme. By inhibiting this enzyme, Rupintrivir affects the metabolic flux and levels of metabolites associated with viral replication. The inhibition of the 3C protease disrupts the normal processing of viral polyproteins, leading to a reduction in viral load and an overall decrease in the metabolic burden on infected cells .

Transport and Distribution

Rupintrivir is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of Rupintrivir in target cells, enhancing its antiviral efficacy. The distribution of Rupintrivir within tissues is crucial for its therapeutic effects, as it ensures that the drug reaches the sites of viral replication .

Subcellular Localization

The subcellular localization of Rupintrivir is primarily within the cytoplasm, where it exerts its antiviral activity by inhibiting the 3C protease enzyme. The targeting signals and post-translational modifications of Rupintrivir direct it to specific compartments or organelles, ensuring its effective interaction with the viral proteases. This localization is essential for the drug’s ability to inhibit viral replication and reduce the cytopathic effects of viral infections .

準備方法

化学反応の分析

ルピントリビルは、以下を含むさまざまな化学反応を受けます。

酸化: 特定の条件下で、ルピントリビルは酸化されて酸化誘導体を形成する可能性があります。

還元: この化合物は、還元されて還元誘導体を形成することができます。

置換: ルピントリビルは、特定の官能基が他の官能基に置き換わる置換反応を起こす可能性があります。

加水分解: この化合物は加水分解され、より小さな断片に分解することができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および加水分解のためのさまざまな酸と塩基が含まれます . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究の用途

ルピントリビルは、その抗ウイルス特性について広く研究されてきました。 これは、一般的な風邪の主な原因であるヒトライノウイルスに対して特に効果的です . この化合物は、エンテロウイルスやコロナウイルスなど、他のウイルス感染症の治療にも有望であることが示されています . その抗ウイルス用途に加えて、ルピントリビルは、プロテアーゼ阻害と新しい抗ウイルス薬の開発を研究するために研究で使用されています .

類似化合物との比較

Rupintrivir is unique in its specific inhibition of the 3C protease enzyme. Similar compounds include:

Lopinavir: An antiviral drug used to treat HIV, which also inhibits viral proteases.

Ritonavir: Another HIV protease inhibitor that is often used in combination with Lopinavir.

Molnupiravir: An antiviral drug developed for the treatment of COVID-19, which targets viral replication.

Rupintrivir’s specificity for the 3C protease makes it particularly effective against rhinoviruses, whereas other protease inhibitors like Lopinavir and Ritonavir are more broadly used for different viral infections .

特性

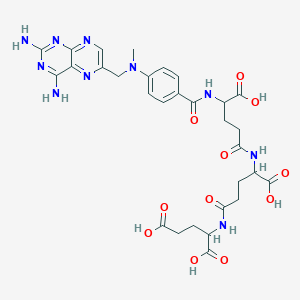

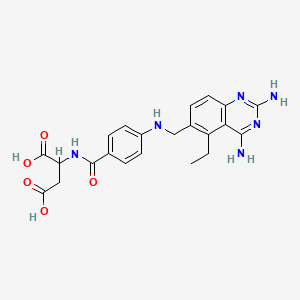

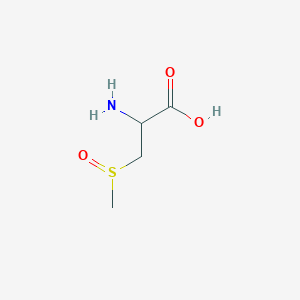

IUPAC Name |

ethyl (E,4S)-4-[[(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYJBRBGZBCZKO-BHGBQCOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2=CC=C(C=C2)F)CC(=O)[C@H](C(C)C)NC(=O)C3=NOC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39FN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028116 | |

| Record name | Rupintrivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The 3C protease (3CP) enzyme is central to rhinovirus replication. By binding to and inhibiting this enzyme, AG7088 prevents rhinovirus replication in cells of the respiratory tract and stops cold symptoms developing. | |

| Record name | Rupintrivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

223537-30-2 | |

| Record name | Rupintrivir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223537-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rupintrivir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223537302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rupintrivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rupintrivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUPINTRIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGE5K1Q5QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[2-(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-ylidene)hydrazinyl]phenyl]sulfonyl-4-propan-2-yloxy-benzamide](/img/structure/B1680209.png)